REACTION_CXSMILES
|
[C:1](O)(=O)/C=C/C(O)=O.[N:9]1([C:14]2[CH:15]=[C:16]([N:20]3[CH2:26][CH2:25][CH2:24][NH:23][CH2:22][CH2:21]3)[CH:17]=[N:18][CH:19]=2)C=CC=C1.ClC1C=NC=C(N2C=CC=C2)C=1.N1CCCNCC1.CC(C)([O-])C.[K+].[OH-].[Na+]>COCCOC>[NH3:9].[CH3:1][N:23]1[CH2:24][CH2:25][CH2:26][N:20]([C:16]2[CH:17]=[N:18][CH:19]=[CH:14][CH:15]=2)[CH2:21][CH2:22]1 |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.N1(C=CC=C1)C=1C=C(C=NC1)N1CCNCCC1
|
Name
|
3-chloro-5-(1-pyrrolyl)-pyridine
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1)N1C=CC=C1
|
Name
|
|
Quantity
|
7.06 g
|
Type
|
reactant
|
Smiles
|
N1CCNCCC1
|
Name
|
|
Quantity
|
7.19 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with ethyl acetate (100 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CCC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |